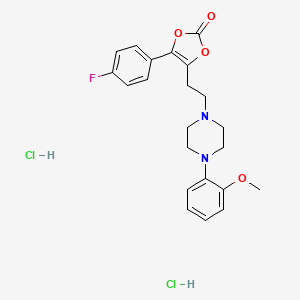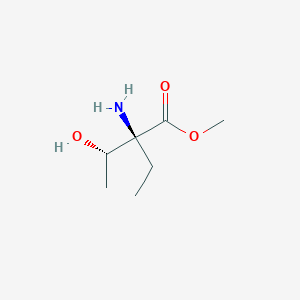
L-Allothreonine,2-ethyl-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Allothreonine,2-ethyl-,methylester(9CI) is a chemical compound with the molecular formula C7H15NO3 It is a derivative of L-allothreonine, an amino acid, and is characterized by the presence of an ethyl group and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Allothreonine,2-ethyl-,methylester(9CI) typically involves the esterification of L-allothreonine. One common method includes the reaction of L-allothreonine with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the methyl ester.
Reaction Conditions:
Reagents: L-allothreonine, ethanol, sulfuric acid
Temperature: Reflux (approximately 78°C)
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
In an industrial setting, the production of L-Allothreonine,2-ethyl-,methylester(9CI) may involve more efficient and scalable processes. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Allothreonine,2-ethyl-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
L-Allothreonine,2-ethyl-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which L-Allothreonine,2-ethyl-,methylester(9CI) exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active L-allothreonine, which then participates in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
L-Allothreonine,2-ethyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Threonine Methyl Ester: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
L-Allothreonine Ethyl Ester: Similar but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
L-Allothreonine: The parent amino acid without esterification, which has different biological activity and chemical reactivity.
Uniqueness
The presence of both an ethyl group and a methyl ester in L-Allothreonine,2-ethyl-,methylester(9CI) makes it unique compared to its analogs
By understanding the properties and applications of L-Allothreonine,2-ethyl-,methylester(9CI), researchers can explore new avenues in chemistry, biology, and industry, leveraging its unique characteristics for various scientific advancements.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
methyl (2S,3S)-2-amino-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-4-7(8,5(2)9)6(10)11-3/h5,9H,4,8H2,1-3H3/t5-,7-/m0/s1 |
InChI-Schlüssel |
RFRFCXVMKKCQIY-FSPLSTOPSA-N |
Isomerische SMILES |
CC[C@]([C@H](C)O)(C(=O)OC)N |
Kanonische SMILES |
CCC(C(C)O)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


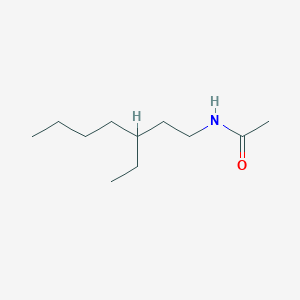
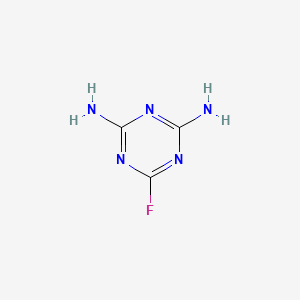
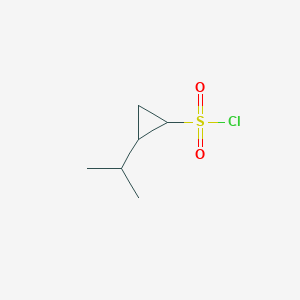
![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide;dihydrochloride](/img/structure/B15348549.png)
![(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone](/img/structure/B15348562.png)
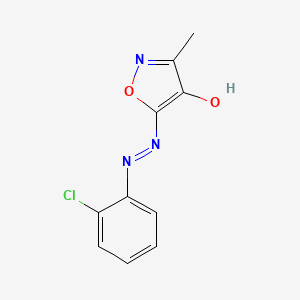
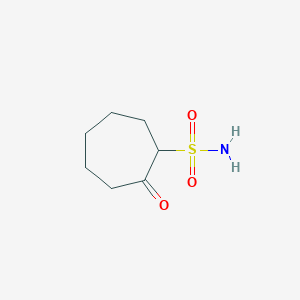
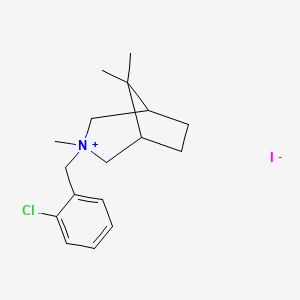
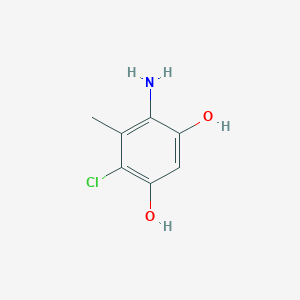
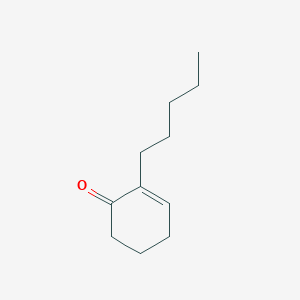

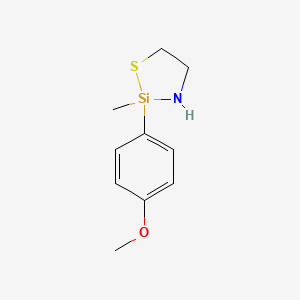
![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
